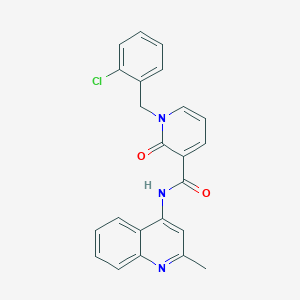

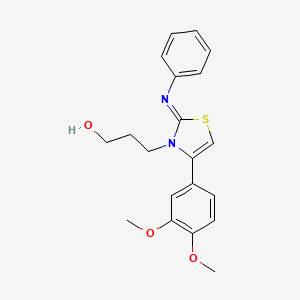

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to contain a dimethylamino group, which is a functional group commonly found in organic chemistry. Compounds with this group, such as 4-Dimethylaminopyridine (DMAP), are often used as nucleophilic catalysts for a variety of reactions .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of DMAP, a related compound, has been determined .Chemical Reactions Analysis

DMAP is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .科学的研究の応用

Enzymatic Cascade Systems for D-Amino Acid Synthesis

D-amino acids, distinct from the more common L-amino acids, have gained interest due to their unique properties. D-amino acids find applications in food products, pharmaceuticals, and agricultural chemicals. Traditional chemical synthesis methods suffer from drawbacks such as multiple reaction steps, low yields, and energy-intensive processes. However, enzymatic methods, particularly multi-enzymatic cascade catalysis, offer advantages like cost-effectiveness and higher catalytic efficiency. Researchers have explored using enzymes to synthesize D-amino acids, including DMTAO .

Redox Flow Batteries (RFBs) and Titanium Electrochemistry

DMTAO’s potential extends to energy storage systems. Titanium (Ti) is a promising redox-active species for RFBs. Due to its abundance in the Earth’s crust, Ti could play a crucial role in sustainable energy storage. Investigating the electrochemical behavior of Ti in sulfuric acid solutions provides insights into its suitability for RFB applications .

Lanthanide Complexes with 3-Dimethylamino Benzoic Acid

The ligand 3-dimethylamino benzoic acid (3-N,N-DMHBA) has been used to synthesize novel lanthanide complexes. These complexes exhibit interesting energy transfer properties. Understanding their behavior sheds light on potential applications in luminescent materials, sensors, and optoelectronic devices .

Chiral Catalysts and Asymmetric Synthesis

DMTAO’s chiral structure makes it a potential candidate for asymmetric synthesis. Researchers explore its use as a chiral catalyst in enantioselective reactions, aiming to produce optically pure compounds for pharmaceutical applications.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMOTOWNHCSFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)

![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)

![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)